molecular formula C14H28O B14658049 2-Methyltridecan-3-one CAS No. 40239-35-8

2-Methyltridecan-3-one

Cat. No.: B14658049
CAS No.: 40239-35-8
M. Wt: 212.37 g/mol
InChI Key: WPOGLKZZPSTJRU-UHFFFAOYSA-N
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Description

2-Methyltridecan-3-one is an organic compound with the chemical formula C14H28O. It is a ketone with a methyl group attached to the second carbon and a ketone functional group on the third carbon of a tridecane chain. This compound is part of the broader class of aliphatic ketones, which are known for their diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyltridecan-3-one can be synthesized through several methods. One common approach involves the oxidation of 2-methyltridecan-3-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions to facilitate the oxidation process.

Another method involves the Friedel-Crafts acylation of 2-methyltridecane with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces the ketone functional group at the desired position on the tridecane chain.

Industrial Production Methods

Industrial production of this compound often employs large-scale oxidation processes using environmentally friendly oxidizing agents. Catalytic oxidation using molecular oxygen (O2) in the presence of transition metal catalysts is a preferred method due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyltridecan-3-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the ketone into a carboxylic acid.

    Reduction: Reduction of the ketone group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 2-methyltridecan-3-ol.

    Substitution: The ketone group can participate in nucleophilic substitution reactions, forming derivatives like oximes or hydrazones.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), molecular oxygen (O2) with transition metal catalysts.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Hydroxylamine (NH2OH) for oxime formation, hydrazine (N2H4) for hydrazone formation.

Major Products

    Oxidation: 2-Methyltridecanoic acid.

    Reduction: 2-Methyltridecan-3-ol.

    Substitution: this compound oxime, this compound hydrazone.

Scientific Research Applications

2-Methyltridecan-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyltridecan-3-one involves its interaction with specific molecular targets. As a ketone, it can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s hydrophobic tridecane chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltridecane: An isomer with a similar structure but lacks the ketone functional group.

    3-Methyltridecan-2-one: A positional isomer with the ketone group on the second carbon and the methyl group on the third carbon.

    2-Methylundecan-3-one: A shorter chain analog with similar functional groups.

Uniqueness

2-Methyltridecan-3-one is unique due to its specific placement of the methyl and ketone groups, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like 2-Methylundecan-3-one provides different solubility and interaction characteristics, making it suitable for specific applications in research and industry.

Properties

CAS No.

40239-35-8

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

2-methyltridecan-3-one

InChI

InChI=1S/C14H28O/c1-4-5-6-7-8-9-10-11-12-14(15)13(2)3/h13H,4-12H2,1-3H3

InChI Key

WPOGLKZZPSTJRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)C(C)C

Origin of Product

United States

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